molecular formula C14H11ClO3 B6378559 MFCD18314802 CAS No. 1261995-41-8

MFCD18314802

Cat. No.: B6378559
CAS No.: 1261995-41-8
M. Wt: 262.69 g/mol
InChI Key: SVSGSGKCTGLLGE-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a formyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-formylphenol typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Chloro-5-methoxyphenyl)-2-formylphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 5-(2-Chloro-5-methoxyphenyl)-2-carboxyphenol.

    Reduction: 5-(2-Chloro-5-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-2-formylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-methoxyphenyl)-2-formylphenol
  • 5-(2-Chloro-3-methoxyphenyl)-2-formylphenol
  • 5-(2-Chloro-6-methoxyphenyl)-2-formylphenol

Uniqueness

5-(2-Chloro-5-methoxyphenyl)-2-formylphenol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGSGKCTGLLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685260
Record name 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-41-8
Record name 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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